molecular formula C6H6N4O4 B15069911 3,6-diaminopyrazine-2,5-dicarboxylic Acid

3,6-diaminopyrazine-2,5-dicarboxylic Acid

Cat. No.: B15069911
M. Wt: 198.14 g/mol
InChI Key: VELGYJCKWFALBF-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrazine (B50134) Dicarboxylic Acid Frameworks in Chemical Science

Pyrazine dicarboxylic acid frameworks are a class of organic molecules that have proven to be exceptional ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). The presence of both nitrogen atoms within the pyrazine ring and oxygen atoms in the carboxylate groups allows for multiple coordination sites, enabling the formation of diverse and stable one-dimensional, two-dimensional, and three-dimensional structures. These frameworks are prized for their ability to create materials with potential applications in gas storage, separation, catalysis, and luminescence. The specific arrangement of functional groups on the pyrazine core dictates the resulting coordination geometry and the physicochemical properties of the final material.

Historical Perspectives on the Research and Development of 3,6-Diaminopyrazine-2,5-dicarboxylic Acid

While the broader family of pyrazine dicarboxylic acids has been explored for some time, the specific isomer this compound has a more recent history in terms of its targeted synthesis and application. A notable development in its accessibility is a patented method for its preparation. This process involves the synthesis of a pyrimido[4,5-g]pteridine-2,4,7,9(1H,3H,6H,8H)-tetrone or its disalt from 5-aminouracil (B160950) or its single salt. google.comgoogle.com This intermediate is then further processed to yield the target compound. The development of this synthetic route highlights a strategic approach to obtaining this specific isomer, suggesting its growing importance for specialized applications.

Scope and Research Trajectories Pertaining to this compound

Current and future research involving this compound is largely directed towards its use as a functional organic linker in the synthesis of advanced materials. The presence of amino groups in the 3 and 6 positions of the pyrazine ring is of particular interest as it introduces additional functionalities compared to its non-aminated counterparts. These amino groups can act as hydrogen bond donors, influence the electronic properties of the molecule, and serve as sites for post-synthetic modification.

The primary research trajectory for this compound lies in the development of novel MOFs and coordination polymers. The amino groups are expected to enhance the selective adsorption of certain molecules, such as carbon dioxide, and to play a role in the catalytic activity of the resulting frameworks. Furthermore, the inherent fluorescence of the pyrazine core, potentially modulated by the amino and carboxylate groups, makes this compound a promising candidate for the creation of luminescent materials for sensing and optoelectronic applications. While specific studies on MOFs incorporating this exact ligand are still emerging, the broader research on amino-functionalized ligands suggests a fertile ground for future discoveries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N4O4

Molecular Weight

198.14 g/mol

IUPAC Name

3,6-diaminopyrazine-2,5-dicarboxylic acid

InChI

InChI=1S/C6H6N4O4/c7-3-1(5(11)12)9-4(8)2(10-3)6(13)14/h(H2,8,9)(H2,7,10)(H,11,12)(H,13,14)

InChI Key

VELGYJCKWFALBF-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(C(=N1)N)C(=O)O)N)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3,6 Diaminopyrazine 2,5 Dicarboxylic Acid

Established Synthetic Routes for 3,6-Diaminopyrazine-2,5-dicarboxylic Acid Precursors

The creation of the diaminopyrazine dicarboxylic acid scaffold relies on key precursors, which can be synthesized through several established methodologies. These routes often involve the construction of heterocyclic systems that are later transformed into the desired pyrazine (B50134) core.

A notable synthetic pathway to diaminopyrazine dicarboxylic acids involves the use of pyrimidine (B1678525) derivatives, such as those derived from 5-aminouracil (B160950). A key strategy is the construction of a pyrimido[5,4-g]pteridine ring system, which can then be hydrolytically cleaved to yield the target pyrazine structure.

One established method involves the condensation of a 5,6-diaminopyrimidine derivative with alloxan (B1665706). Specifically, the reaction of 5,6-diamino-2,4-dihydroxypyrimidine sulfate (B86663) with alloxan produces the intermediate 2,4,5,7-tetrahydroxypyrimido[5,4-g]pteridine. osti.gov This pteridine (B1203161) derivative is then subjected to alkaline hydrolysis under elevated temperatures (e.g., 170°C) to open the pteridine ring system, yielding 2,6-diaminopyrazine-3,5-dicarboxylic acid. osti.gov This multi-step process highlights a classic approach to building complex heterocyclic systems from readily available pyrimidine precursors.

Table 1: Synthesis of Diaminopyrazine Dicarboxylic Acid via Pyrimidopteridine Intermediate

Starting MaterialsIntermediateFinal Product IsomerKey Reaction StepsReference
5,6-diamino-2,4-dihydroxypyrimidine sulfate, Alloxan2,4,5,7-tetrahydroxypyrimido[5,4-g]pteridine2,6-Diaminopyrazine-3,5-dicarboxylic acid1. Condensation 2. Alkaline Hydrolysis (170°C) osti.gov

Alternative routes provide different approaches to the diaminopyrazine dicarboxylic acid core, often starting from acyclic precursors. A significant pathway begins with the condensation of diaminomaleonitrile (B72808) (DAMN) and diiminosuccinonitrile (B1215917) (DISN) in trifluoroacetic acid to form 2,3,5,6-tetracyanopyrazine. osti.gov

This tetracyanopyrazine intermediate is highly versatile. Treatment with ammonia (B1221849) leads to the formation of 2,6-diaminopyrazine-3,5-dicarbonitrile. osti.gov Subsequent alkaline hydrolysis of the nitrile groups converts them into carboxylic acids, yielding 2,6-diaminopyrazine-3,5-dicarboxylic acid (DADCA). osti.gov This dicarboxylic acid is a crucial precursor for other functionalized pyrazines, such as the energetic material 2,6-diamino-3,5-dinitropyrazine (B3353006) (ANPZ), which is formed through nitrative decarboxylation. osti.gov

Another general strategy for synthesizing pyrazine dicarboxylic acids involves the oxidation of alkyl-substituted pyrazines. For instance, 3,6-dimethylpyrazine-2,5-dicarboxylic acid can be synthesized in high yield via the regioselective oxidation of 2,3,5,6-tetramethylpyrazine (B1682967) using selenium dioxide and silver nitrate (B79036). researchgate.net This method demonstrates the viability of forming the dicarboxylic acid functionality through the oxidation of precursor alkyl groups on a pre-formed pyrazine ring.

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry seeks to improve upon traditional methods by incorporating techniques that enhance reaction rates, yields, and scalability while minimizing environmental impact.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including hydrolysis reactions. scirp.orgrsc.org The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. mdpi.com In the context of synthesizing this compound, microwave-assisted hydrolysis could be applied to the cleavage of the pyrimidopteridine intermediate.

Microwave energy efficiently heats the reaction mixture, which can lead to a remarkable acceleration of the hydrolytic process. rsc.org This technique has been successfully used in the hydrolysis of other complex biomolecules and polymers, often in the presence of solid acid catalysts. scirp.orgrsc.org The use of microwave technology could potentially lower the temperature and pressure requirements for the hydrolysis step, offering a more energy-efficient and rapid route to the desired dicarboxylic acid. mdpi.com The synthesis of various heterocyclic compounds, including dihydropyrimidinones and quinazolinones, has been shown to be more efficient under microwave irradiation. mdpi.comresearchgate.net

The transition from laboratory-scale synthesis to large-scale production presents numerous challenges, including cost, safety, and efficiency. For the synthesis of diaminopyrazine derivatives, scalability has been a key focus, particularly for precursors to materials like LLM-105 (2,6-diamino-3,5-dinitropyrazine-l-oxide). osti.govosti.gov

The multi-kilogram scale synthesis of LLM-105 required careful optimization of the synthetic route starting from 2,6-dichloropyrazine. osti.govosti.gov Key considerations in scaling up include:

Reagent Selection: Replacing hazardous or expensive reagents is crucial. For example, in the nitration of precursors, using a safer mixture of potassium nitrate (KNO₃) or ammonium (B1175870) nitrate (NH₄NO₃) in fuming sulfuric acid was investigated as an alternative to 100% nitric acid to improve safety and reduce cost. osti.gov

Process Control: Maintaining optimal reaction temperatures is critical. The nitration of 2,6-dimethoxypyrazine, for instance, requires careful temperature control to ensure complete dinitration while avoiding side reactions. osti.gov

These efforts aim to develop a robust and economically viable process for producing significant quantities of these valuable chemical compounds. osti.gov

Derivatization and Functionalization Strategies for this compound

The this compound molecule possesses two distinct types of functional groups—amino groups and carboxylic acid groups—making it a versatile scaffold for further chemical modification.

The carboxylic acid moieties can undergo standard transformations:

Esterification: The dicarboxylic acid can be converted to its corresponding diester through reaction with an alcohol under acidic conditions.

Amide Formation: The carboxylic acid groups can be coupled with primary or secondary amines to form diamides. This reaction is typically facilitated by coupling reagents such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) or carbodiimides like EDAC. nih.govnih.govthermofisher.com

Acid Chloride Formation: Treatment with reagents like thionyl chloride or oxalyl chloride can convert the carboxylic acid groups into more reactive acid chlorides, which are valuable intermediates for acylation reactions.

The amino groups are also amenable to a variety of functionalizations:

Acylation: The amino groups can be acylated by reacting with acid chlorides or anhydrides to form amides. Microwave-assisted methods have been shown to be effective for such acylations. nih.gov

Alkylation: The nucleophilic amino groups can be alkylated using alkyl halides.

Diazotization: The primary aromatic amino groups can be converted to diazonium salts, which can then be used in a range of subsequent reactions, such as Sandmeyer-type reactions to introduce various substituents onto the pyrazine ring.

These derivatization strategies allow for the systematic modification of the this compound core, enabling the synthesis of a diverse library of compounds for various chemical applications.

Synthesis of Ester and Thioester Derivatives

The conversion of the carboxylic acid groups of this compound into esters and thioesters is a fundamental transformation for modifying its solubility, reactivity, and electronic properties.

Esterification:

A common method for the synthesis of ester derivatives from carboxylic acids is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess as the solvent.

For a related compound, 3-aminopyrazine-2-carboxylic acid, a Fischer esterification has been employed to synthesize its methyl ester. The process involves cooling the starting material in methanol (B129727) to 0 °C, followed by the addition of concentrated sulfuric acid. The reaction mixture is then stirred for an extended period at room temperature. This general procedure can be adapted for the diesterification of this compound.

Table 1: General Conditions for Fischer-Speier Esterification

ParameterCondition
Reactants This compound, Alcohol (e.g., Methanol, Ethanol)
Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Solvent Excess of the corresponding alcohol
Temperature Room temperature
Reaction Time Typically 24-48 hours

Thioesterification:

The synthesis of thioesters from carboxylic acids can be achieved through several routes. One common approach involves the condensation of a carboxylic acid and a thiol in the presence of a dehydrating agent, such as N,N'-dicyclohexylcarbodiimide (DCC). Another method is the reaction of an acid chloride with an alkali metal salt of a thiol.

A more direct, transition-metal-free method for the conversion of esters to thioesters has also been reported, which could be a subsequent step after the initial esterification of this compound. This involves the selective cleavage of the C-O bond of the ester and the formation of a C-S bond.

Table 2: General Methods for Thioester Synthesis from Carboxylic Acids

MethodReagents
Condensation Thiol, Dehydrating Agent (e.g., DCC)
From Acid Chlorides Thiol Salt (e.g., RSNa), Acid Chloride
Catalytic Thioesterification Thiol, Catalyst (e.g., Brønsted acid)

Introduction of Amide Functionalities

The formation of amide bonds from the carboxylic acid groups of this compound is a key transformation for the synthesis of polymers, pharmaceuticals, and functional materials.

One effective method for amide synthesis involves the use of a coupling agent to activate the carboxylic acid. For the related 3-aminopyrazine-2-carboxylic acid, 1,1′-carbonyldiimidazole (CDI) has been successfully used as a coupling agent in anhydrous dimethyl sulfoxide (B87167) (DMSO). mdpi.com The CDI reacts with the carboxylic acid to form an activated intermediate, which then readily reacts with an amine to form the desired amide. mdpi.com This reaction is often facilitated by microwave irradiation to reduce reaction times and improve yields. mdpi.com

Another approach is the direct amidation of dicarboxylic acids with amines using a heterogeneous Lewis acid catalyst such as niobium pentoxide (Nb₂O₅). This method is advantageous due to the reusability of the catalyst and its tolerance to water, which is a byproduct of the reaction. The reaction is typically carried out in a high-boiling solvent like o-xylene (B151617) at reflux temperatures.

Table 3: Methods for the Synthesis of Amide Derivatives

MethodReagents and Conditions
CDI Coupling 1,1′-Carbonyldiimidazole (CDI), Amine, DMSO, Microwave irradiation (e.g., 120 °C, 30 min) mdpi.com
Nb₂O₅ Catalysis Amine, Niobium Pentoxide (Nb₂O₅), o-xylene, Reflux
T3P Coupling Propylphosphonic anhydride (B1165640) (T3P), Amine, Diisopropylethyl amine, DMF, Room temperature

Development of Diverse Pyrazine-Based Ligands with Aminopyrazine Dicarboxylic Acid Cores

The pyrazine ring system, particularly when functionalized with coordinating groups like carboxylates and amines, is an excellent building block for the construction of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate groups can coordinate to metal ions, leading to the formation of extended, multidimensional structures.

While specific examples utilizing this compound as a ligand are not extensively documented, the closely related pyrazine-2,5-dicarboxylic acid has been employed in the synthesis of a one-dimensional metal-organic coordination polymer with zinc(II) ions. In this structure, the pyrazine-2,5-dicarboxylate acts as a bridging ligand.

The amino groups on the this compound core provide additional sites for coordination or for further functionalization to create more complex and tailored ligands. For instance, amino-functionalized dicarboxylate ligands have been used to construct novel metal-organic frameworks with d¹⁰ metal ions like cadmium(II) and zinc(II). These amino groups can influence the resulting framework's properties, such as its fluorescence.

The general approach to synthesizing these coordination polymers involves the reaction of the dicarboxylic acid ligand with a metal salt, often under hydrothermal or solvothermal conditions. The choice of metal ion, solvent, and reaction temperature can significantly influence the dimensionality and topology of the resulting framework.

Table 4: Components for the Synthesis of Pyrazine-Based Coordination Polymers

ComponentExampleRole in Framework
Organic Ligand This compoundBridging Ligand, Provides Coordination Sites (N, O)
Metal Ion Zn(II), Cd(II), Mn(II), Co(II)Coordination Center, Node in the Framework
Solvent N,N-Dimethylformamide (DMF), WaterReaction Medium, Can act as a template
Reaction Condition Hydrothermal/SolvothermalPromotes crystal growth

Advanced Spectroscopic and Crystallographic Investigations of 3,6 Diaminopyrazine 2,5 Dicarboxylic Acid and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular vibrations of 3,6-diaminopyrazine-2,5-dicarboxylic acid.

Fourier Transform Infrared (FTIR) Spectroscopy Analyses

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of its functional groups.

For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The presence of amino (-NH2), carboxylic acid (-COOH), and pyrazine (B50134) ring moieties gives rise to a complex and informative spectrum.

Key Expected FTIR Absorption Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm-1)
O-H (Carboxylic Acid)Stretching (H-bonded)3300-2500 (broad)
N-H (Amino)Stretching3500-3300
C=O (Carboxylic Acid)Stretching1725-1700
C=N, C=C (Pyrazine Ring)Stretching1600-1450
C-N (Amino)Stretching1350-1250
O-H (Carboxylic Acid)Bending1440-1395 and 950-910
N-H (Amino)Bending1650-1580

Note: The exact positions of these bands can be influenced by factors such as intermolecular hydrogen bonding and the physical state of the sample.

While specific experimental FTIR data for this compound is not widely available in public literature, analysis of related pyrazine carboxylic acid derivatives provides valuable comparative information. For instance, studies on metal complexes of pyrazine-2-carboxylic acid derivatives show characteristic shifts in the N-H and C=O stretching frequencies upon coordination with a metal ion.

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information.

For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the pyrazine ring. The symmetric nature of the substituted pyrazine core would lead to strong and characteristic Raman signals.

Key Expected Raman Bands:

Functional Group/MoietyVibrational ModeExpected Raman Shift (cm-1)
Pyrazine RingRing Breathing/Stretching1600-1400
Carboxylic AcidC=O Stretching1700-1650
Amino GroupN-H Bending1650-1580

Note: The intensity of Raman bands is dependent on the change in polarizability during the vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Studies

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of the signals reveal the types of protons present, their relative numbers, and their neighboring protons.

In this compound, the protons of the amino (-NH2) and carboxylic acid (-COOH) groups are expected to be the most prominent features in the ¹H NMR spectrum.

Expected ¹H NMR Data:

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
-COOH10.0 - 13.0Singlet (broad)
-NH25.0 - 8.0Singlet (broad)

Note: The chemical shifts can be highly dependent on the solvent used and the concentration of the sample due to hydrogen bonding and exchange phenomena.

Carbon-13 (¹³C) NMR Studies

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

For this compound, the ¹³C NMR spectrum would show signals for the carboxylic acid carbons and the carbons of the pyrazine ring. Due to the symmetry of the molecule, only three distinct carbon signals are expected. A patent for fluorescent pyrazine derivatives provides some ¹³C NMR data for the disodium (B8443419) salt of 2,5-diamino-3,6-(dicarboxylate)pyrazine in D₂O/NaOD, with chemical shifts observed at δ 132.35, 147.32, and 171.68 ppm.

Expected ¹³C NMR Data:

Carbon TypeExpected Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 175
C-NH2 (Pyrazine Ring)145 - 155
C-COOH (Pyrazine Ring)130 - 140

Note: The chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS).

Nitrogen-15 (¹⁵N) NMR Investigations

¹⁵N NMR spectroscopy is a more specialized technique that provides direct information about the nitrogen atoms in a molecule. Although the natural abundance of the ¹⁵N isotope is low, this technique can offer valuable insights into the electronic environment of the nitrogen atoms within the pyrazine ring and the amino groups.

Expected ¹⁵N NMR Data:

Nitrogen TypeExpected Chemical Shift (δ, ppm)
Pyrazine Ring (-N=)-50 to -100
Amino Group (-NH2)-300 to -350

Note: ¹⁵N chemical shifts are typically referenced to nitromethane.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Detailed mass spectrometry data specifically for this compound, including its fragmentation analysis, is not extensively available in the public domain. Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For dicarboxylic acids in general, mass spectral analysis can be complex. The fragmentation often involves the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as cleavages of the carbon-carbon bonds in the molecular backbone. The specific fragmentation pathways for this compound would be influenced by the pyrazine ring and the amino functional groups. The presence of the aromatic pyrazine ring would likely lead to a relatively stable molecular ion. Fragmentation would be expected to initiate with the loss of the carboxylic acid functional groups, either as a whole or in parts (e.g., loss of OH, COOH, or CO₂). The amino groups could also influence the fragmentation pathways, potentially through rearrangements and the formation of stable fragment ions.

Further research and publication of experimental mass spectrometry data are required to fully characterize the fragmentation behavior of this compound and its derivatives.

Single Crystal X-ray Diffraction for Solid-State Structural Characterization

Elucidation of Molecular Conformations

Specific single-crystal X-ray diffraction data for this compound is not readily found in published literature. However, studies on closely related pyrazine derivatives provide insights into the likely molecular conformations. For instance, research on pyrazine-2,5-dicarboxamides reveals that the pyrazine ring is typically planar. The conformation of the substituent groups, in this case, the carboxylic acid and amino groups, relative to the pyrazine ring is of key interest.

It is anticipated that the carboxylic acid groups in this compound would exhibit some degree of rotation around the C-C bond connecting them to the pyrazine ring. The final conformation would be a balance of steric effects and electronic interactions, including potential intramolecular hydrogen bonding between the amino and carboxylic acid groups. The planarity of the entire molecule or the dihedral angles between the carboxylic acid groups and the pyrazine ring would be critical parameters determined by a crystal structure analysis.

Analysis of Crystal Packing and Lattice Parameters

The arrangement of molecules in the solid state, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. For this compound, the presence of both hydrogen bond donors (amino and carboxylic acid protons) and acceptors (nitrogen atoms in the pyrazine ring and oxygen atoms of the carboxylic acids) suggests that hydrogen bonding would be a dominant factor in the crystal packing.

Theoretical and Computational Studies on 3,6 Diaminopyrazine 2,5 Dicarboxylic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the molecular structure, stability, and reactivity of chemical compounds. These methods provide detailed information about the electronic properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyrazine (B50134) derivatives, such as 3-amino-2-pyrazine carboxylic acid (APC) and methyl-3-amino-2-pyrazine carboxylate (MAPC), DFT calculations using the B3LYP/6–311++G(d,p) basis set have been employed to determine optimized geometry and vibrational frequencies. nanoient.org The calculated vibrational frequencies, after scaling, show good agreement with experimental data from FTIR and FT-Raman spectroscopy, confirming the validity of the computational model. nanoient.org

These calculations are foundational for further analysis of the molecule's electronic properties and reactivity. For a series of substituted amides of pyrazine-2-carboxylic acids, DFT at the B3p86/6–31++G* level was used to compute molecular surface electrostatic potentials to identify features related to their cytotoxicity. nih.govnih.gov

Natural Bond Orbital (NBO) analysis provides a framework for understanding intramolecular delocalization and hyperconjugative interactions. In the study of 3-amino-2-pyrazine carboxylic acid and its methyl ester, NBO analysis was performed to investigate the interactions between filled and vacant orbitals, which are indicative of molecular stability and bond strength. nanoient.org

While specific AIM theory results for 3,6-diaminopyrazine-2,5-dicarboxylic acid or its close analogs were not found in the provided search results, this theory is a valuable tool for analyzing the nature of chemical bonds. AIM theory defines atoms and bonds based on the topology of the electron density. It can be used to characterize the strength and nature of conventional and unconventional bonds, including hydrogen bonds, which would be expected to play a significant role in the crystal packing and intermolecular interactions of this compound.

Electronic Structure and Frontier Molecular Orbital Theory

The electronic structure of a molecule, particularly the nature of its frontier molecular orbitals, is key to understanding its chemical reactivity and optical properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comopenaccesspub.org

For 3-amino-2-pyrazine carboxylic acid (APC) and methyl-3-amino-2-pyrazine carboxylate (MAPC), time-dependent DFT (TD-DFT) calculations were used to determine the HOMO and LUMO energies. nanoient.org A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity. mdpi.com

Table 1: Frontier Molecular Orbital Energies for 3-amino-2-pyrazine Carboxylic Acid Analogs

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
3-amino-2-pyrazine carboxylic acid (APC)-6.34-2.014.33
Methyl-3-amino-2-pyrazine carboxylate (MAPC)-6.28-1.954.33

Data is illustrative and based on general principles of related compounds. Actual values for this compound would require specific calculations.

The presence of both electron-donating (amino) and electron-withdrawing (carboxylic acid) groups on the pyrazine ring suggests the potential for intramolecular charge transfer (ICT). nih.gov This phenomenon involves the redistribution of electron density from the donor to the acceptor group upon electronic excitation.

In "push-pull" systems, where electron-donating and electron-withdrawing groups are connected by a π-conjugated system, ICT can lead to interesting photophysical properties. nih.govnih.govmdpi.comrsc.orgmdpi.com The amino groups in this compound act as electron donors, while the pyrazine ring and the carboxylic acid groups act as electron acceptors. This arrangement facilitates ICT, which can be studied computationally by analyzing the changes in electron density distribution between the ground and excited states.

NBO analysis can also provide insights into charge transfer by quantifying the donor-acceptor interactions between different parts of the molecule. nanoient.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting and understanding the reactive behavior of a molecule, particularly concerning electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For systems analogous to this compound, such as other pyrazine and pyridine (B92270) dicarboxylic acid derivatives, Density Functional Theory (DFT) calculations have been employed to elucidate their MEP maps. nih.govelectrochemsci.org In a study on substituted amides of pyrazine-2-carboxylic acids, DFT calculations at the B3LYP/6-31++G** level were used to compute and map their MEPs. nih.gov These studies revealed that the most negative potential is typically localized around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxyl or amide groups, making them the primary sites for electrophilic interaction. nih.govnih.gov Conversely, the most positive potentials are generally found around the hydrogen atoms of the amino and carboxylic acid groups, identifying them as the likely sites for nucleophilic attack. nih.gov

In a theoretical investigation of various pyridine dicarboxylic acids, the MEP was used to identify reactive sites for electrophilic and nucleophilic attack. electrochemsci.org The results consistently showed that the nitrogen and oxygen atoms are the regions with the most negative electrostatic potential, while the hydrogens of the carboxylic acids are the most positive regions. electrochemsci.org This distribution of electron density is critical in understanding intermolecular interactions, such as hydrogen bonding, and in predicting the initial steps of chemical reactions.

Based on these analogous systems, the MEP map of this compound is expected to show pronounced negative potential regions around the pyrazine ring nitrogens and the carbonyl oxygens of the carboxylic acid groups. The amino groups, being electron-donating, would increase the electron density on the pyrazine ring, further enhancing the negative potential around the nitrogen atoms. The hydrogen atoms of both the amino and carboxylic acid groups would exhibit a positive potential, making them susceptible to interaction with nucleophiles or acting as hydrogen bond donors.

Table 1: Calculated Molecular Electrostatic Potential Parameters for Related Pyrazine and Pyridine Derivatives

CompoundMethodVs,max (kcal/mol)Vs,min (kcal/mol)Key Findings
Substituted amides of Pyrazine-2-carboxylic acidDFT/B3LYP/6-31++G**19.61 - 99.59Not SpecifiedStrongest positive potentials are on the amide and ring hydrogens. nih.gov
2,3-Pyridinedicarboxylic acidDFT/B3LYP/6-311G(d,p)Not SpecifiedNot SpecifiedNegative potential localized on N and O atoms, indicating sites for electrophilic attack. electrochemsci.org
2,5-Pyridinedicarboxylic acidDFT/B3LYP/6-311G(d,p)Not SpecifiedNot SpecifiedMEP analysis helps to define reactive sites for electrophilic and nucleophilic interactions. electrochemsci.org

Computational Investigations of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, identifying transition states, and calculating activation energies, thereby providing a detailed understanding of reaction pathways. researchgate.netnih.gov For this compound, potential reactions of interest include intramolecular proton transfer (tautomerization) and intermolecular reactions.

In the context of this compound, several tautomeric forms are possible due to the presence of amino and carboxylic acid groups. Protons could potentially transfer from the carboxylic acid groups to the pyrazine ring nitrogens or between the amino groups and the ring nitrogens. Computational modeling could determine the relative stabilities of these tautomers and the energy barriers separating them. For instance, studies on similar heterocyclic systems have shown that the keto-enol tautomerization is a key process. rsc.org

Furthermore, computational studies can explore the mechanisms of synthetic reactions. For example, the reaction between 4,5-dibromo-1,2-diaminobenzene and copper cyanide to form 4,5-diaminophthalonitrile (B137029) has been investigated using DFT calculations. researchgate.net This study elucidated a two-step mechanism, identifying the transition states and calculating the activation energies for each step. researchgate.net Similar methodologies could be applied to understand the synthesis of this compound, providing valuable information for optimizing reaction conditions.

Table 2: Calculated Activation Energies for Proton Transfer in Related Heterocyclic Systems

ReactionCompoundMethodActivation Energy (kcal/mol)Reference
Amine-Imine Tautomerism2-amino-4-methylpyridineDFT/B3LYP/6-311++G(d,p)44.81 nih.govresearchgate.net
Pyramidal N Inversion2-amino-4-methylpyridineDFT/B3LYP/6-311++G(d,p)0.41 nih.govresearchgate.net

Solvent Effects on Molecular Conformation and Proton Transfer Dynamics

The surrounding solvent can significantly influence the conformational preferences and reaction dynamics of a molecule. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effects of a solvent environment. nih.gov These models can predict how the polarity of the solvent affects the stability of different conformers and the rates of chemical reactions, such as proton transfer.

For this compound, the presence of both hydrogen bond donor (amino and carboxylic acid groups) and acceptor (pyrazine nitrogens and carbonyl oxygens) sites suggests that its conformation and reactivity will be highly sensitive to the solvent environment. In polar protic solvents like water or methanol (B129727), the molecule can form strong hydrogen bonds, which would stabilize certain conformations and could facilitate proton transfer processes.

Studies on related compounds have demonstrated the profound impact of solvents. For example, theoretical investigations on a pyrazolone (B3327878) derivative showed that the keto-enol tautomeric equilibrium was significantly affected by the nature of the solvent. researchgate.net The keto tautomer was found to be more stable in all studied solvents (tetrahydrofuran, methanol, and ethanol), but the degree of stabilization varied. researchgate.net Similarly, for 2-(2′-hydroxyphenyl)pyrimidines, DFT and TD-DFT calculations including solvent effects with the PCM model were essential in understanding the excited-state intramolecular proton transfer (ESIPT) process. nih.gov

In the case of this compound, polar solvents are expected to stabilize the zwitterionic forms, where a proton has transferred from a carboxylic acid group to a pyrazine nitrogen. This stabilization could lower the activation energy for proton transfer, making the process more favorable than in the gas phase or in non-polar solvents. The dynamics of this proton transfer can be crucial for the molecule's chemical and biological activity. For instance, studies on benzoxazole (B165842) derivatives have shown that water can significantly alter the photodynamic pathways by solvating the excited state and inhibiting certain isomerization processes. nih.gov

Computational simulations can provide a detailed picture of the solvation shell around this compound and quantify the energetic contributions of solvent-solute interactions. This information is vital for understanding its behavior in different chemical environments and for designing applications where solvent interactions play a key role.

No Information Available on the Coordination Chemistry of this compound

Following a comprehensive search of publicly available scientific literature and patent databases, no specific information was found regarding the coordination chemistry of this compound that aligns with the requested article structure. The existing research on this compound is primarily focused on its synthesis and application as a fluorescent dye for biomedical imaging, particularly for the assessment of renal function.

There is no available data concerning the following key areas outlined in the request:

Coordination Chemistry of 3,6 Diaminopyrazine 2,5 Dicarboxylic Acid

Structural Analysis of Coordination Compounds via X-ray Crystallography

Coordination Geometries and Bond Lengths

Without experimental crystallographic data, it is not possible to provide an accurate, evidence-based account of the coordination geometries (e.g., octahedral, tetrahedral, square planar) adopted by metal centers when complexed with this ligand. Similarly, specific metal-ligand bond lengths (e.g., metal-nitrogen or metal-oxygen distances) remain undetermined.

Theoretical Insights into Metal-Ligand Interactions

A search for theoretical and computational chemistry literature yielded no specific studies focused on the metal-ligand interactions of 3,6-diaminopyrazine-2,5-dicarboxylic acid.

Supramolecular Chemistry and Crystal Engineering with 3,6 Diaminopyrazine 2,5 Dicarboxylic Acid

Hydrogen Bonding Networks in Solid-State Structures

Hydrogen bonding is expected to be the dominant intermolecular force governing the crystal packing of 3,6-diaminopyrazine-2,5-dicarboxylic acid, owing to the presence of multiple hydrogen bond donors (amino and carboxylic acid groups) and acceptors (carboxylic oxygen and pyrazine (B50134) nitrogen atoms).

Intramolecular Hydrogen Bonding

The potential for intramolecular hydrogen bonding exists between the carboxylic acid group and the adjacent amino group on the pyrazine ring. Such an interaction could influence the conformation of the molecule and its subsequent participation in intermolecular interactions.

π-Interactions and Other Non-Covalent Interactions

Beyond hydrogen bonding, other non-covalent interactions are expected to play a role in the solid-state assembly.

Aromatic π-Stacking Interactions

The electron-deficient pyrazine ring, further influenced by the electron-withdrawing carboxylic acid groups and electron-donating amino groups, is likely to participate in π-stacking interactions. These interactions, involving the overlap of π-orbitals of adjacent aromatic rings, can significantly contribute to the stabilization of the crystal structure, leading to layered or columnar arrangements.

Self-Assembly Principles and Supramolecular Synthons

The predictable and robust hydrogen bonding patterns formed by specific functional groups are known as supramolecular synthons. For pyrazine carboxylic acids, common synthons include the carboxylic acid dimer and the acid-pyrazine catemer. The presence of amino groups introduces the possibility of additional synthons, such as those involving N-H···O and N-H···N interactions. The interplay and competition between these various synthons would dictate the final supramolecular architecture. The principles of self-assembly suggest that the molecule will adopt a crystal packing that maximizes the stability derived from the combination of all possible intermolecular interactions.

Design of One-Dimensional and Multi-Dimensional Architectures

The molecular structure of this compound is uniquely suited for the construction of supramolecular architectures due to its array of hydrogen bond donors and acceptors. The molecule features two carboxylic acid groups (-COOH), two amino groups (-NH2), and two nitrogen atoms within the pyrazine ring. This combination allows for a variety of strong and directional intermolecular interactions, primarily hydrogen bonds, which are fundamental to crystal engineering.

The design of crystalline solids from this molecule and its derivatives relies on the predictable formation of supramolecular synthons. The most prominent interactions that guide the self-assembly process include:

Carboxylic Acid Dimers: The formation of robust O-H···O hydrogen bonds between two carboxylic acid groups, creating cyclic R2,2(8) graph set motifs.

Acid-Pyrazine Heterosynthons: Strong O-H···N hydrogen bonds between a carboxylic acid group and a pyrazine ring nitrogen.

Amino-Carboxyl Interactions: N-H···O hydrogen bonds linking an amino group to a carbonyl oxygen of the carboxylic acid.

Amino-Pyrazine Interactions: N-H···N hydrogen bonds between an amino group and a pyrazine ring nitrogen.

Amino-Amino Dimers: N-H···N interactions between two amino groups.

By controlling the interplay of these synthons, architectures of varying dimensionality can be achieved. One-dimensional (1D) chains can be formed through catemeric acid-pyrazine interactions or by linking carboxylic acid dimers with bridging molecules. Two-dimensional (2D) sheets or layers can be constructed when these chains are cross-linked through additional hydrogen bonds, such as N-H···O interactions. nih.govresearchgate.net Further extension of these layers through π-π stacking of the pyrazine rings or a third dimension of hydrogen bonding leads to the formation of complex three-dimensional (3D) networks. nih.govresearchgate.net The crystal structure of a related compound, 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate, demonstrates the formation of a unique 3D lattice held together by an extensive network of hydrogen bonds involving both the acid and water molecules. researchgate.net

Interaction TypeSupramolecular SynthonPotential Dimensionality
Carboxylic Acid - Carboxylic AcidO-H···O1D, 2D, 3D
Carboxylic Acid - Pyrazine NO-H···N1D, 2D, 3D
Amino Group - Carboxyl ON-H···O2D, 3D (Cross-linking)
Amino Group - Pyrazine NN-H···N2D, 3D (Cross-linking)
Pyrazine - Pyrazineπ-π stacking3D (Layer stacking)

Role in the Formation of Molecular Cocrystals and Salts

This compound is an amphoteric molecule, capable of acting as both a proton donor (from its carboxylic acid groups) and a proton acceptor (at its pyrazine and amino nitrogens). This dual nature makes it an excellent candidate for forming both molecular cocrystals and salts with a wide range of co-formers. mdpi.com

The formation of a salt versus a cocrystal is generally predicted by the difference in pKa values (ΔpKa) between the acidic component and the basic component. mdpi.com

Salt Formation (ΔpKa > 3): When reacted with a strong base, the carboxylic acid groups of this compound will deprotonate, forming a carboxylate anion. Conversely, with a strong acid, the pyrazine or amino nitrogens can be protonated, forming a pyrazinium or ammonium (B1175870) cation.

Cocrystal Formation (ΔpKa < 0): When combined with a neutral or weakly acidic/basic co-former, the components are more likely to be linked by neutral hydrogen bonds rather than proton transfer, resulting in a cocrystal. mdpi.com The region between 0 < ΔpKa < 3 can result in either a salt or a cocrystal. mdpi.com

In cocrystal engineering, the molecule can utilize its functional groups to form predictable hydrogen-bonded synthons with various co-formers. For instance, when combined with other carboxylic acids, it can form acid-pyrazine O-H···N heterosynthons. rsc.org When paired with molecules containing basic nitrogen, such as pyridines or pyrimidines, the carboxylic acid groups can form the highly reliable acid-pyridine or acid-pyrimidineR2,2(8) synthons. researchgate.net The amino groups can also participate in robust synthons, forming N-H···O or N-H···N bonds that stabilize the resulting multi-component crystal lattice. mdpi.com This ability to form multiple, competing, yet reliable synthons allows for the systematic design of new solid forms with tailored physicochemical properties. worktribe.com

Co-former TypePrimary InteractionExpected Product
Strong Base (e.g., amine)Proton transfer from -COOHSalt
Strong Acid (e.g., HCl)Proton transfer to pyrazine-NSalt
Neutral Heterocycle (e.g., pyrazine)Hydrogen bonding (O-H···N)Cocrystal
Carboxylic AcidHydrogen bonding (O-H···N, N-H···O)Cocrystal

Metal-Organic Frameworks (MOFs) and Polyoxometalate (POM) Hybrids

Utilization as Linkers in MOF Construction

The rigid structure and divergent positioning of the two carboxylate groups make this compound an excellent organic linker for the construction of metal-organic frameworks (MOFs). rsc.org In MOF synthesis, the deprotonated carboxylate groups coordinate to metal ions or metal clusters, forming secondary building units (SBUs). These SBUs act as nodes in a network, while the pyrazine core of the linker acts as a rigid strut connecting them.

The coordination of the carboxylate groups with metal centers (such as Zn²⁺, Cu²⁺, Mn²⁺, etc.) can result in various SBUs, from simple mononuclear connections to complex polynuclear clusters (e.g., paddlewheel dimers). The geometry of the linker and the coordination preferences of the metal ion dictate the topology and dimensionality of the final framework, which can range from 1D chains to 2D layers and highly porous 3D networks. researchgate.netwpi.edu

A key feature of using this compound as a linker is the presence of the two amino groups. These functional groups are typically not involved in the primary coordination that forms the framework. Instead, they project into the pores of the MOF, decorating the internal surface. These accessible amino groups can significantly enhance the properties of the material by:

Providing specific binding sites for guest molecules, such as CO₂.

Acting as basic catalytic sites.

Serving as reactive handles for post-synthetic modification, allowing for the covalent attachment of other functional moieties. nih.gov

Integration into Polyoxometalate-Based Materials

Polyoxometalates (POMs) are a class of anionic metal-oxo clusters with diverse structures and properties, including high redox activity, acidity, and photoactivity. nih.govresearchgate.net Integrating this compound into POM-based materials can create organic-inorganic hybrids that synergistically combine the properties of both components. rsc.org

There are several strategies for creating these hybrid materials:

Covalent Linkage: The carboxylate groups of the pyrazine linker can directly coordinate to metal centers on the surface of a functionalized POM cluster, acting as a bridge to form extended networks.

POMs as Counter-ions: The anionic POMs can act as charge-balancing counter-ions in a cationic framework built from the pyrazine linker and transition metal ions. In this case, the interactions are primarily electrostatic and hydrogen-bonding.

POM-supported Complexes: A transition metal complex formed with the pyrazine linker can be supported on the surface of a POM. rsc.org

Crystal Structure Prediction and Engineering for Tailored Architectures

Crystal engineering is the rational design of functional solids based on an understanding of intermolecular interactions. For this compound, the primary tools for predicting and engineering crystal structures are the recognition and application of robust supramolecular synthons. semanticscholar.org The molecule's combination of carboxylic acid, amino, and pyrazine functional groups presents a hierarchical system of competing hydrogen bonds.

Predicting the final crystal structure involves assessing the relative strengths and geometric preferences of these potential interactions:

The O-H···N (acid-pyrazine) and O-H···O (acid-acid dimer) synthons are typically the most energetic and are likely to dominate the primary assembly.

The weaker N-H···O and N-H···N interactions often play a secondary role, directing the packing of the primary 1D or 2D motifs into a 3D architecture.

Computational methods are increasingly used to aid in the prediction of crystal structures. Techniques such as Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts within a crystal lattice, revealing the most significant interactions that stabilize the structure. nih.gov Density Functional Theory (DFT) calculations can be used to estimate the energies of different synthons, helping to predict which hydrogen-bonding patterns are most likely to form.

By understanding this synthon hierarchy, it becomes possible to engineer tailored architectures. For example, by selecting a co-former that can form a stronger or more geometrically compatible synthon with the target molecule, one can systematically guide the assembly toward a desired structure (e.g., a layered structure vs. a channel-based structure). semanticscholar.org This predictive control is fundamental to the design of new materials, such as cocrystals or MOFs, with specific physical and chemical properties. worktribe.com

Reactivity and Mechanistic Investigations Involving 3,6 Diaminopyrazine 2,5 Dicarboxylic Acid

Reaction Pathways and Transformation Mechanisms

While specific studies on the comprehensive reaction pathways of 3,6-diaminopyrazine-2,5-dicarboxylic acid are not extensively detailed in the available literature, its reactivity can be inferred from the behavior of related pyrazine (B50134) derivatives. Key transformations are expected to involve the carboxylic acid and amino functional groups, as well as the pyrazine core itself.

One of the primary reaction pathways for carboxylic acids is decarboxylation , the removal of a carboxyl group as carbon dioxide. This reaction is often promoted by heat and can be influenced by the presence of catalysts. For aromatic dicarboxylic acids, selective mono-protodecarboxylation can be achieved under specific conditions, such as catalysis by silver carbonate and acetic acid in dimethyl sulfoxide (B87167). The decarboxylation of diaminobenzoic acids, for instance, yields different isomers of diaminobenzene, indicating that the position of the amino groups influences the reaction outcome.

Condensation reactions represent another significant pathway for this compound. The carboxylic acid groups can react with alcohols to form esters (esterification) or with amines to form amides (amidation). libretexts.orglibretexts.org These reactions typically require acid or base catalysis. For example, the reaction of a dicarboxylic acid with a diamine can lead to the formation of polyamides, materials with a wide range of industrial applications. libretexts.org Similarly, reaction with diols can produce polyesters. The amino groups on the pyrazine ring can also participate in condensation reactions. For instance, 2,6-diaminopyrazine has been shown to undergo condensation with 1,3-diiminoisoindoline (B1677754) to form macrocyclic compounds. surrey.ac.uk

The amino groups also render the pyrazine ring susceptible to electrophilic substitution reactions , although the electron-withdrawing nature of the carboxylic acid groups would likely deactivate the ring towards such reactions. Nevertheless, reactions such as nitration could potentially occur under harsh conditions. Studies on the nitration of 2,6-diaminopyrazine have shown that the reaction can lead to a mixture of products, including mono- and dinitro-derivatives, as well as more complex transformation products.

The following table summarizes potential reaction pathways for this compound based on the reactivity of its functional groups and related compounds.

Reaction TypeFunctional Group(s) InvolvedPotential ProductsReagents and Conditions
DecarboxylationCarboxylic AcidsDiaminopyrazineHeat, Catalysts (e.g., Ag2CO3)
EsterificationCarboxylic AcidsDiester derivativesAlcohol, Acid catalyst
AmidationCarboxylic AcidsDiamide derivativesAmine, Coupling agents
Polyamide FormationCarboxylic AcidsPolyamidesDiamine
Polyester FormationCarboxylic AcidsPolyestersDiol
MacrocyclizationAmino and/or Carboxylic GroupsMacrocyclesBifunctional reactants

Studies on Isomeric Conversions and Tautomerism

Tautomerism is a fundamental concept in the study of heterocyclic compounds, and this compound can exist in several tautomeric forms due to the presence of amino and carboxylic acid groups on the pyrazine ring. These tautomers are constitutional isomers that readily interconvert, and their relative stability can be influenced by factors such as solvent polarity and pH.

The primary forms of tautomerism relevant to this molecule are amino-imino and keto-enol tautomerism.

Amino-imino tautomerism involves the migration of a proton from an amino group to a ring nitrogen atom. mun.ca For this compound, this would result in the formation of imino tautomers. The stability of amino versus imino forms in heterocyclic systems is influenced by factors such as aromaticity and conjugation. rsc.org In many cases, the amino form is the more stable tautomer.

Keto-enol tautomerism can occur involving the carboxylic acid groups and the pyrazine ring. The carboxylic acid can exist in its enol form, which is a hydroxyl group attached to a carbon-carbon double bond. More significantly, the pyrazine ring itself can participate in a form of keto-enol tautomerism where the diaminopyrazine core can be considered in equilibrium with a keto-amino form, although the aromaticity of the pyrazine ring strongly favors the amino form. The keto-enol tautomerism of pyridazinones, for example, shows a predominance of the more stable oxo form. researchgate.net

The potential tautomeric forms of this compound are illustrated below.

Tautomerism TypeDescriptionPotential Tautomeric Structures
Amino-IminoProton migration from an amino group to a ring nitrogen.Diamino form (most stable), Mono-imino form, Di-imino form
Keto-EnolProton migration from a carboxylic acid group, or involving the ring.Dicarboxylic acid form, Enol form of the carboxylic acid, Ring keto forms (less stable)

Computational studies on related systems, such as diaminopyrimidines, have been used to estimate the relative energies and stabilities of different tautomers. researchgate.net Such studies indicate that the relative populations of tautomers can have significant implications for the molecule's chemical and physical properties, including its reactivity and intermolecular interactions.

Photochemical Reactivity and Electronic Excitation Studies

The electronic absorption spectrum of pyrazine and its derivatives is characterized by π-π* and n-π* transitions. researchgate.net The presence of amino and carboxylic acid substituents on the pyrazine ring is expected to modify the absorption and emission properties. Amino groups generally act as auxochromes, causing a red shift (bathochromic shift) in the absorption maxima. Carboxylic acid groups can also influence the electronic transitions.

Upon absorption of ultraviolet or visible light, the molecule is promoted to an excited electronic state. From this excited state, it can undergo several photophysical and photochemical processes:

Fluorescence: Radiative decay from the lowest singlet excited state (S1) back to the ground state (S0). The fluorescence properties of substituted pyrazines are sensitive to the nature and position of the substituents.

Intersystem Crossing: A non-radiative transition from a singlet excited state to a triplet excited state (T1). Pyrazines are known to undergo efficient intersystem crossing.

Photochemical Reactions: The excited molecule can undergo chemical reactions that are not accessible in the ground state. For pyrazine derivatives, these can include rearrangements and reactions with other molecules. For instance, the photorearrangements of benzopyrazinobarrelenes have been studied to yield benzopyrazinosemibullvalenes. rsc.org

For carboxylic acid-substituted aromatic compounds, photodecarboxylation is a known photochemical reaction. smu.edu Irradiation of the molecule could lead to the cleavage of a C-C bond and the elimination of carbon dioxide, potentially generating a pyrazinyl radical.

The table below outlines the expected photophysical and photochemical properties of this compound based on analogous compounds.

PropertyDescriptionExpected Behavior for this compound
UV-Vis Absorption Governed by π-π* and n-π* transitions of the pyrazine ring, modulated by substituents.Absorption maxima are expected in the UV region, with potential shifts due to the amino and carboxylic acid groups.
Fluorescence Emission of light upon relaxation from the S1 state.May exhibit fluorescence, with the emission wavelength and quantum yield dependent on the solvent environment.
Intersystem Crossing Transition from the S1 to the T1 state.Likely to occur, populating the triplet excited state.
Photochemical Reactivity Chemical transformations from the excited state.Potential for photodecarboxylation, photorearrangements, or other reactions characteristic of excited pyrazines.

Further experimental and computational studies are needed to fully elucidate the electronic excitation landscape and photochemical reaction pathways of this intriguing molecule.

Advanced Research Applications of 3,6 Diaminopyrazine 2,5 Dicarboxylic Acid in Emerging Fields

Applications in Advanced Materials Science Research

The unique molecular structure of 3,6-diaminopyrazine-2,5-dicarboxylic acid, characterized by a nitrogen-rich heterocyclic core and peripherally located carboxylic acid and amino functional groups, has garnered significant interest in the field of advanced materials science. These features allow it to serve as a versatile building block for a variety of functional materials with tailored properties.

Optoelectronic Materials and Fluorescent Systems

Derivatives of pyrazine (B50134) are recognized for their potential in optoelectronic applications, including organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The inherent fluorescence of certain pyrazine compounds makes them suitable candidates for emissive layers in these devices. ntnu.no While direct research on the optoelectronic properties of this compound is not extensively documented in the provided search results, the broader class of pyrazine derivatives has been investigated for these applications. For instance, 2,5-di(aryleneethynyl)pyrazine derivatives have been synthesized and their photoluminescence profiles studied, showing potential for use in OLEDs. rsc.orgresearchgate.net The presence of amino and carboxylic acid groups on the pyrazine ring in this compound could be leveraged to tune the electronic and photophysical properties of resulting materials, such as coordination polymers and metal-organic frameworks (MOFs), making them potentially suitable for optoelectronic applications. researchgate.netrsc.org The amino groups can act as electron-donating moieties, influencing the HOMO-LUMO gap and consequently the emission color and efficiency of the material. researchgate.net

Coordination polymers and MOFs constructed from ligands containing carboxylic acid groups have been shown to exhibit interesting luminescence properties. rsc.orgmdpi.comccspublishing.org.cn The interaction between the metal centers and the ligand can lead to various electronic transitions, including ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT), which can influence the fluorescent behavior of the material. While specific studies on this compound are not detailed, the principles established for similar compounds suggest its potential in creating novel fluorescent and optoelectronic materials.

Anode Materials for Energy Storage Research (e.g., Li-Ion Batteries)

The field of lithium-ion batteries (LIBs) is actively exploring organic materials as potential alternatives to conventional inorganic anodes. Carboxylate-based organic compounds have emerged as promising candidates due to their structural diversity and potential for high specific capacities. rsc.org Research has shown that metal dicarboxylates can function as effective anode materials with good cycling performance. rsc.org

While no direct studies on the use of this compound as an anode material were found, related pyrazine and dicarboxylate compounds have been investigated. For instance, covalent organic frameworks (COFs) containing pyrazine units have been employed as anode materials in aqueous calcium-ion batteries, demonstrating stable cycling and low potential plateaus. researcher.lifescilit.com Additionally, the electrochemical oxidation of quinoxaline (B1680401) to produce pyrazine-2,3-dicarboxylic acid has been studied in the context of electrode processes. researchgate.netupt.ro These studies suggest that the pyrazine core is electrochemically active and can participate in redox reactions suitable for battery applications. The presence of both amino and carboxylate groups in this compound could offer multiple redox-active sites, potentially leading to higher capacities. Further research is needed to explore the electrochemical behavior and lithium storage performance of this specific compound.

Gas Adsorption and Separation in Porous Materials

Porous materials such as metal-organic frameworks (MOFs) and porous organic polymers (POPs) are at the forefront of research for gas adsorption and separation applications, particularly for carbon dioxide (CO2) capture. nih.gov The ability to tailor the pore size, shape, and chemical functionality of these materials makes them highly attractive for selective gas uptake.

The incorporation of amino functional groups into the porous frameworks is a well-established strategy to enhance CO2 capture performance. nih.govescholarship.orgrsc.org The amine sites can interact with acidic CO2 molecules through Lewis acid-base interactions, leading to increased adsorption capacity and selectivity over other gases like nitrogen (N2). nih.gov Given that this compound possesses two amino groups, it is a prime candidate as a building block for such functional porous materials.

Academic Contributions to Bioinorganic Chemistry and Molecular Biology

The structural motifs present in this compound, namely the pyrazine ring and carboxylic acid groups, are found in various biologically relevant molecules. This has led to investigations into its potential roles in bioinorganic chemistry and molecular biology.

Investigations of Molecular Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)

The ability of molecules to interact with biological macromolecules is fundamental to their biological activity. Carboxyl groups are known to be essential for the binding of ligands to proteins, often participating in ionic interactions with positively charged amino acid residues. nih.gov Research on thiamine-binding proteins, for example, has highlighted the critical role of carboxyl groups in the binding pocket for interacting with the thiamine (B1217682) cation. nih.gov

While there is no direct evidence from the search results of studies on the interaction of this compound with specific proteins or enzymes, its structure suggests the potential for such interactions. The two carboxylic acid groups could engage in electrostatic interactions or hydrogen bonding with amino acid residues in a protein's active site. Furthermore, the aromatic pyrazine ring could participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Design of Enzyme Inhibitors and Probes for Metabolic Pathways

The structural similarity of a molecule to a natural substrate or cofactor can enable it to act as an enzyme inhibitor. Pyrazine and its derivatives have been explored for their pharmacological effects, including their potential to modulate enzyme activity. rsc.org For instance, pyrazole-based compounds have been synthesized as inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a target for novel antibiotics. rsc.org

Although no specific studies were found that investigate this compound as an enzyme inhibitor, its dicarboxylic acid functionality is a common feature in many known enzyme inhibitors that mimic dicarboxylate substrates. The diaminopyrazine core could provide a rigid scaffold for the precise positioning of the carboxylic acid groups to interact with an enzyme's active site.

Furthermore, fluorescent molecules can be used as probes to study metabolic pathways. While the fluorescent properties of this compound itself are not detailed, derivatives of diaminocarbazole have been incorporated into peptide nucleic acids to create fluorescent probes for DNA. nih.gov This suggests that if this compound or its derivatives exhibit suitable fluorescence, they could potentially be developed into probes for biological systems.

Development of Molecular Building Blocks for Bioactive Scaffolds Focusing on Structural Design and Interaction Mechanisms

The rigid, planar structure and rich functionality of this compound make it a compelling molecular building block for the design of novel bioactive scaffolds. Its pyrazine core, substituted with both amino and carboxylic acid groups, offers multiple points for chemical modification and directional interactions, which are crucial for creating molecules that can effectively bind to biological targets.

Structural Design: The design of bioactive scaffolds based on this molecule often involves the conversion of the dicarboxylic acid into dicarboxamides. This transformation not only allows for the introduction of diverse substituents but also influences the supramolecular architecture of the resulting compounds. X-ray crystallography studies of pyrazine-2,5-dicarboxamide (B1316987) derivatives reveal that the amide groups can adopt different conformations relative to the central pyrazine ring. These conformations are influenced by the nature of the substituents on the amide nitrogen. For instance, N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide and its derivatives exhibit extended conformations where the pyridine (B92270) rings are significantly inclined with respect to the pyrazine ring. This three-dimensional arrangement is critical for defining the shape of the molecule and its potential to fit into the binding sites of proteins.

The planarity of the pyrazine-2,5-dicarboxamide core can be further modulated by introducing substituents on the pyrazine ring itself. These modifications can alter the electronic properties and steric profile of the scaffold, thereby influencing its biological activity. The ability to control the three-dimensional structure through strategic chemical modifications is a key aspect of designing effective bioactive scaffolds.

Interaction Mechanisms: The interaction of pyrazine-based compounds with biological targets, primarily proteins, is governed by a combination of factors. A systematic analysis of pyrazine-based ligands co-crystallized in protein targets has shown that the most frequent interaction is a hydrogen bond to a pyrazine nitrogen atom, which acts as a hydrogen bond acceptor. nih.gov Additionally, weak hydrogen bonds can form with the pyrazine hydrogen atoms acting as donors. nih.gov

Table 1: Structural Features and Interaction Potential of this compound Derivatives

Structural FeatureRole in Bioactive Scaffold DesignPotential Biological Interactions
Pyrazine Core Provides a rigid, planar central scaffold.π-π stacking with aromatic amino acid residues. researchgate.net
Amino Groups (-NH2) Act as hydrogen bond donors and sites for further functionalization.Hydrogen bonding with protein backbone or side chains. nih.gov
Carboxylic Acid/Carboxamide Groups Serve as key points for derivatization to build larger, diverse structures. Act as hydrogen bond acceptors and donors.Hydrogen bonding with protein residues. nih.gov
Substituents on Amide Nitrogen Influence the three-dimensional conformation and steric properties of the scaffold.Can be tailored to fit specific pockets in a protein binding site, enhancing selectivity.

Contributions to Catalysis Research

The unique electronic and structural characteristics of this compound and its derivatives make them promising candidates for the development of advanced catalytic systems. The presence of multiple nitrogen and oxygen donor atoms allows for the formation of stable complexes with a variety of metal ions, which can act as active centers in catalytic transformations.

Ligands for Homogeneous and Heterogeneous Catalysis

Homogeneous Catalysis: In the realm of homogeneous catalysis, ligands derived from pyrazine-dicarboxylic acids have been explored for their ability to influence the reactivity and selectivity of metal catalysts. While specific studies on this compound are emerging, the broader class of pyrazine-based ligands has demonstrated significant potential. For instance, manganese pincer complexes have been utilized in the acceptorless dehydrogenative coupling of β-amino alcohols to synthesize pyrazine derivatives, where water and hydrogen gas are the only byproducts. researchgate.net Ruthenium pincer complexes have also been shown to catalyze the dehydrogenative formation of pyrazines from β-amino alcohols. semanticscholar.org The electronic properties of the pyrazine ring, which can be tuned by substituents like the amino groups in this compound, can modulate the electron density at the metal center, thereby influencing the catalytic activity. The amino groups can also participate in metal-ligand cooperation, where the ligand is not just a spectator but actively participates in the catalytic cycle. mdpi.com

Heterogeneous Catalysis: The dicarboxylate functionality of this compound makes it an excellent building block for the construction of metal-organic frameworks (MOFs). nih.govnih.gov MOFs are crystalline porous materials with high surface areas and tunable pore sizes, making them highly attractive for heterogeneous catalysis. The pyrazine-dicarboxylate ligand can bridge metal ions to form robust three-dimensional networks. The amino groups on the pyrazine ring can serve a dual purpose: they can act as additional coordination sites or as basic catalytic sites within the MOF structure.

These amino-functionalized MOFs can be employed as solid base catalysts for various organic transformations. The intrinsic basicity of the amino groups can catalyze reactions such as Knoevenagel condensation and aldol (B89426) reactions. Furthermore, the metal nodes within the MOF can act as Lewis acid sites, leading to bifunctional catalysts capable of promoting cascade reactions. rsc.org The defined porous structure of these MOFs can also impart size and shape selectivity to the catalytic process. Recent research has highlighted the potential of MOFs in a wide range of catalytic applications, including their use as hosts for metal nanoparticles and as precursors for composite catalysts. nih.gov

Table 2: Catalytic Applications of Pyrazine-Dicarboxylic Acid Ligand Systems

Catalysis TypeLigand/FrameworkMetal CenterReaction TypeKey Findings
Homogeneous Pyrazine-based Pincer LigandsManganese, RutheniumDehydrogenative CouplingEfficient synthesis of pyrazines with minimal byproducts. researchgate.netsemanticscholar.org
Heterogeneous Metal-Organic Framework (MOF)Various (e.g., Mg, Zn)Aldol CondensationCatalyst can be recycled and reused with sustained activity. rsc.org
Heterogeneous Metal-Organic Framework (MOF)VariousGas Adsorption/SeparationHigh surface area and tunable porosity enable selective gas capture.
Heterogeneous Amino-functionalized MOFVariousBase CatalysisAmino groups act as intrinsic basic sites for organic transformations.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The advancement of research into 3,6-diaminopyrazine-2,5-dicarboxylic acid and its derivatives is intrinsically linked to the development of efficient and sustainable synthetic routes. While traditional methods for the synthesis of pyrazine (B50134) compounds exist, future research will likely focus on novel pathways that offer improved yields, reduced environmental impact, and greater versatility.

One promising avenue is the exploration of green chemistry approaches . This could involve the use of environmentally benign solvents, such as water or supercritical fluids, and the development of catalytic systems that minimize waste and energy consumption. For instance, enzymatic or biocatalytic methods could offer highly selective and efficient routes to the target molecule and its derivatives under mild reaction conditions. Photocatalytic synthesis, which utilizes light energy to drive chemical reactions, also presents a sustainable alternative to traditional thermal methods.

Furthermore, the development of one-pot or tandem reaction sequences could streamline the synthesis of complex molecules derived from this compound. These strategies, where multiple reaction steps are carried out in a single reaction vessel, can significantly reduce the need for purification of intermediates, saving time and resources. For example, a one-pot synthesis of pyrazine derivatives has been reported using a cost-effective and environmentally benign method.

The table below summarizes potential future synthetic strategies and their advantages:

Synthetic StrategyKey FeaturesPotential Advantages
Green Chemistry Approaches Use of eco-friendly solvents, catalysts, and energy sources.Reduced environmental impact, lower costs, increased safety.
Biocatalysis/Enzymatic Synthesis Utilization of enzymes as catalysts.High selectivity, mild reaction conditions, biodegradability of catalysts.
Photocatalytic Synthesis Use of light to initiate and drive reactions.Energy efficiency, potential for novel reaction pathways.
One-Pot/Tandem Reactions Multiple reaction steps in a single vessel.Increased efficiency, reduced waste, time and cost savings.
Flow Chemistry Continuous reaction processes in microreactors.Precise control over reaction parameters, improved safety and scalability.

Advanced Computational Modeling for Predictive Design

Computational modeling is poised to play a pivotal role in accelerating the discovery and design of new materials and molecules based on the this compound scaffold. By employing advanced computational techniques, researchers can predict the properties and behavior of novel compounds before their synthesis, thereby guiding experimental efforts and reducing the need for costly and time-consuming trial-and-error approaches.

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of molecules. Future research could utilize DFT to predict key parameters of this compound and its derivatives, such as their electronic band gap, charge transport characteristics, and reactivity. This information is crucial for designing materials with specific electronic and optical properties for applications in areas like organic electronics.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules and their interactions with their environment. For instance, MD simulations could be used to study the self-assembly of this compound-based molecules into larger supramolecular structures, which is essential for the development of functional materials with ordered architectures.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to establish correlations between the molecular structure of pyrazine derivatives and their biological activity or physical properties. These models can then be used to virtually screen large libraries of compounds to identify candidates with desired characteristics, significantly speeding up the drug discovery and materials design process.

The following table highlights key computational methods and their potential applications for this compound research:

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT) Electronic structure calculationsBand gap, charge distribution, reactivity, spectroscopic properties
Molecular Dynamics (MD) Simulation of molecular motion and interactionsSelf-assembly, conformational changes, binding affinities
QSAR/QSPR Correlation of structure with activity/propertyBiological activity, toxicity, solubility, melting point
Virtual Screening In-silico screening of compound librariesIdentification of lead compounds for drug discovery or materials design

Development of Smart Materials Based on this compound Frameworks

The unique combination of a rigid, aromatic pyrazine core and versatile functional groups makes this compound an excellent building block for the construction of "smart" materials. These materials can respond to external stimuli, such as light, heat, pH, or the presence of specific chemical species, by changing their physical or chemical properties.

One exciting area of research is the development of stimuli-responsive polymers and gels . By incorporating this compound into polymer chains, it may be possible to create materials that undergo reversible changes in their shape, solubility, or color in response to environmental cues. Such materials could find applications in drug delivery systems, sensors, and actuators.

The synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) using this compound as a linker is another promising direction. These porous crystalline materials have exceptionally high surface areas and tunable pore sizes, making them ideal for applications in gas storage, separation, and catalysis. The functional groups on the pyrazine ring can be tailored to create specific binding sites for target molecules, leading to highly selective sensors. For example, pyrazine-based luminescent MOFs have been developed for the specific sensing of various analytes.

Furthermore, the inherent fluorescence of some pyrazine derivatives opens up possibilities for the creation of chemosensors and biosensors . The interaction of the pyrazine-based framework with a target analyte could lead to a change in the fluorescence signal, allowing for sensitive and selective detection.

Potential applications of smart materials derived from this compound are summarized below:

Material TypeStimuliPotential Applications
Stimuli-Responsive Polymers pH, temperature, light, chemical speciesDrug delivery, sensors, actuators, smart coatings
Metal-Organic Frameworks (MOFs) Gas pressure, guest moleculesGas storage and separation, catalysis, chemical sensing
Covalent Organic Frameworks (COFs) Light, guest moleculesOptoelectronics, catalysis, sensing
Luminescent Materials Ions, small molecules, biomoleculesChemosensors, biosensors, imaging agents

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biological Systems

The full potential of this compound will be realized through interdisciplinary research that bridges the gap between chemistry, materials science, and biology. The diverse pharmacological activities of pyrazine derivatives, including anticancer, antibacterial, and anti-inflammatory properties, suggest that this compound could serve as a valuable scaffold in drug discovery. tandfonline.comresearchgate.net

Future research could focus on the design and synthesis of novel bioactive molecules based on the this compound core. By modifying the functional groups, it may be possible to tune the biological activity and selectivity of these compounds. The carboxylic acid groups, for instance, can be converted to amides or esters to modulate their pharmacokinetic properties.

The development of biomaterials is another exciting interdisciplinary frontier. For example, this compound could be used to create biocompatible and biodegradable polymers for tissue engineering and regenerative medicine. Its ability to coordinate with metal ions could also be exploited to develop novel antimicrobial coatings for medical devices.

The intersection of materials science and biology offers opportunities for the creation of advanced diagnostic and therapeutic tools . For instance, nanoparticles functionalized with this compound derivatives could be designed for targeted drug delivery to cancer cells. The inherent fluorescence of some of these compounds could also be utilized for in vivo imaging and diagnostics. Pyrazine derivatives have been investigated for their applications in proteomics research. scbt.com

The following table illustrates the potential for interdisciplinary research:

Research AreaKey DisciplinesPotential Outcomes
Drug Discovery Chemistry, Biology, PharmacologyNovel therapeutic agents with improved efficacy and reduced side effects.
Biomaterials Science Materials Science, Biology, EngineeringBiocompatible scaffolds for tissue regeneration, antimicrobial coatings.
Nanomedicine Chemistry, Materials Science, MedicineTargeted drug delivery systems, advanced diagnostic tools.
Bioelectronics Materials Science, Biology, ElectronicsBiosensors for disease diagnosis, interfaces between biological and electronic systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.